molecular formula C17H20N4O3 B2960671 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034351-72-7

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No. B2960671
M. Wt: 328.372
InChI Key: MQNMNVYJOJUMSG-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide, due to its complex structure, is likely to be involved in studies focusing on the synthesis and characterization of novel organic compounds. For example, Singh et al. (2014) conducted a study on pyrrole derivatives, synthesizing ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) by aldol condensation. The study provides insights into the molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and vibrational analysis, indicating the potential for similar synthetic routes and characterizations for compounds like 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide (Singh, Rawat, & Sahu, 2014).

Molecular Interactions and Coordination Chemistry

Complexes of palladium(II) chloride with related ligands, such as 3-(pyrazol-1-yl)propanamide (PPA), showcase the intricate coordination chemistry and molecular interactions possible with such compounds. Studies by Palombo et al. (2019) explored derivatives of PPA-type ligands, highlighting how modifications at the amide hydrogens influence the formation of supramolecular hydrogen-bonded chains and cyclic dimers. This research underscores the significance of such compounds in developing new materials with specific molecular architectures (Palombo, Liebing, Hildebrand, Patrikus, Assarsson, Wang, Amenta, Engelhardt, Edelmann, & Gilje, 2019).

Antimicrobial and Anti-inflammatory Agents

The exploration of novel organic compounds for antimicrobial and anti-inflammatory applications is a significant area of research. Kendre, Landge, and Bhusare (2015) synthesized a series of compounds, including pyrazole, isoxazole, and benzodiazepine derivatives, by multi-component cyclo-condensation reactions. These compounds were evaluated for their anti-bacterial and antifungal activities, highlighting the potential therapeutic applications of complex organic compounds in treating infections and inflammation (Kendre, Landge, & Bhusare, 2015).

Anticancer Activity

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) developed a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were tested for cytotoxic effects against human glioblastoma and breast cancer cell lines. This research demonstrates the potential of compounds with similar structural motifs for developing new anticancer agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-15(13(2)24-20-12)5-6-17(22)18-7-8-21-11-14(10-19-21)16-4-3-9-23-16/h3-4,9-11H,5-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNMNVYJOJUMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

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